molecular formula C33H32N4O4 B1674260 ICG-001 CAS No. 780757-88-2

ICG-001

Numéro de catalogue B1674260
Numéro CAS: 780757-88-2
Poids moléculaire: 548.6 g/mol
Clé InChI: HQWTUOLCGKIECB-XZWHSSHBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ICG-001 is a small molecule inhibitor of β-catenin/cyclic AMP responsive element binding protein (CREB) binding protein (CBP)-mediated transcription (IC50 = 3 µM). By binding CBP, thus blocking interaction with β-catenin, it selectively induces apoptosis in transformed colon cells but not in normal cells and prevents the growth of colon carcinoma cells at 25 µM in vitro. This compound has been used to specifically disrupt the β-catenin pathway in studying epithelial-mesenchymal transition during pulmonary fibrosis. Additionally, this compound disruption of Wnt/β-catenin signaling has been studied in the context of regulating cancer stem cells.
This compound is a potent and selective Wnt signaling modulator. This compound modulates Wnt signaling and increased the expression of genes beneficial for cardiac regeneration in epicardial cells. This compound binds cAMP-responsive element binding (CREB)-binding protein (CBP) to disrupt its interaction with β-catenin and inhibit CBP function as a coactivator of Wnt/β-catenin-mediated transcription. This compound induces cytotoxicity of multiple myeloma cells in Wnt-independent manner. Note: Chemical structures of this compound and PRI-724 look very close, but they are not the same molecule. Many vendors confused them.

Applications De Recherche Scientifique

Inhibition de la prolifération des cellules souches cancéreuses

ICG-001 s'est avéré efficace pour inhiber la prolifération des cellules souches cancéreuses, en particulier dans le cancer colorectal (CCR). Il supprime la capacité d'auto-renouvellement des cellules souches cancéreuses (CSC), qui sont impliquées dans la récidive et la métastase du CCR. En ciblant la voie Wnt et les gènes de prolifération, this compound atténue le potentiel métastatique et pourrait servir de thérapie ciblée pour les CSC .

Suppression de la métastase

Le composé a démontré un potentiel dans la suppression de la métastase dans le CCR en régulant à la baisse l'expression du site d'insertion viral ecotropique myéloïde 1 (MEIS1), un gène qui améliore le comportement des CSC et le potentiel métastatique. Ceci suggère que this compound pourrait faire l'objet de recherches plus approfondies en tant que nouvel inhibiteur de Wnt pour le traitement de la métastase du CCR .

Traitement du cancer gastrique

Dans les lignées cellulaires de cancer gastrique (CG), this compound s'est avéré inhiber significativement la croissance et la métastase. Il induit l'apoptose et augmente la suppression des sphères tumorales lorsqu'il est utilisé en combinaison avec des médicaments de chimiothérapie. Ceci indique qu'this compound pourrait être une molécule thérapeutique précieuse pour le traitement du CG .

Réduction de la chimiorésistance

This compound réduit la chimiorésistance dans les populations de cellules souches cancéreuses. Il perturbe l'interaction entre la β-caténine et la protéine de liaison à CREB (CBP), inhibant la fonction de CBP en tant que co-activateur de la transcription Wnt/β-caténine. Cette propriété en fait un candidat prometteur pour surmonter la chimiorésistance dans le traitement du cancer .

Recherche sur les lignées cellulaires d'ostéosarcome

Les effets de this compound ont été étudiés dans des lignées cellulaires d'ostéosarcome humain. Il sert d'inhibiteur de l'interaction de la β-caténine avec la CBP, qui est un composant essentiel de la voie de signalisation Wnt impliquée dans le développement et la progression de l'ostéosarcome .

Recherche en oncologie moléculaire

This compound est présenté dans la recherche en oncologie moléculaire en raison de sa capacité à moduler les voies clés impliquées dans le développement du cancer. Son rôle dans l'inhibition de la voie de signalisation Wnt/β-caténine est particulièrement intéressant pour le développement de nouvelles thérapies anticancéreuses .

Mécanisme D'action

Target of Action

ICG-001, also known as (6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide, primarily targets the β-catenin/TCF mediated transcription . It specifically binds to the cyclic AMP response element-binding protein (CBP) , which is a co-activator of Wnt/β-catenin-mediated transcription .

Mode of Action

This compound works by selectively blocking the β-catenin/CBP interaction . This disruption inhibits CBP function as a co-activator of Wnt/β-catenin-mediated transcription .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . This pathway plays a complex but key role in the development of various types of cancer . By inhibiting the β-catenin/CBP interaction, this compound disrupts the Wnt/β-catenin-mediated transcription, thereby affecting the downstream effects of this pathway .

Pharmacokinetics

One study mentioned that this compound was delivered into tumors at a dosage of50 mg/kg/day . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound has been shown to have significant effects on cell proliferation and migration. In vitro, this compound treatment strongly inhibits cell proliferation through a cell cycle blockade in the G0/G1 phase . Surprisingly, it also increases cell migration of certain cell lines . In another study, this compound was found to suppress the growth and metastasis of multiple gastric cancer cell lines, induce cell apoptosis, and augment in vitro tumor spheres suppression when used in combination with chemotherapy drugs .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, in vitro and in vivo environments can yield different results. In vitro, it strongly inhibits cell proliferation and surprisingly increases cell migration . More research is needed to fully understand how different environmental factors influence the action of this compound.

Propriétés

IUPAC Name

(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWTUOLCGKIECB-XZWHSSHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 2
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 3
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 4
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 5
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 6
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide

Q & A

Q1: What is the primary target of ICG-001?

A1: this compound specifically targets the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP). [, ]

Q2: How does this compound exert its effects on the Wnt/β-catenin signaling pathway?

A2: this compound acts as a selective antagonist of the interaction between β-catenin and CBP. [, ] By binding to CBP, this compound disrupts the formation of the β-catenin/CBP transcriptional complex, thereby inhibiting the transcription of Wnt/β-catenin target genes. []

Q3: Does this compound affect p300, a close homolog of CBP?

A3: No, this compound demonstrates high specificity for CBP and does not bind to p300, despite their structural similarities. [, ] This selective binding profile is crucial for its unique mechanism of action.

Q4: What are the downstream consequences of this compound-mediated inhibition of the β-catenin/CBP interaction?

A4: this compound effectively downregulates the expression of several Wnt/β-catenin target genes, including c-Myc, cyclin D1, and survivin. [, , ] This downregulation leads to a variety of cellular responses, depending on the cell type and context.

Q5: Does this compound solely exert its effects through Wnt/β-catenin pathway inhibition?

A5: While this compound is best known for inhibiting the Wnt/β-catenin pathway, research suggests it can influence cellular processes independent of this pathway. For instance, this compound demonstrated efficacy in pediatric glioma cells with minimal canonical Wnt activity. Transcriptomic analysis revealed its impact on genes involved in cellular metabolism, biosynthesis, and cell cycle progression in these cells. []

Q6: What are the in vitro effects of this compound on cancer cells?

A6: this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those derived from colorectal cancer, [, , , , ] multiple myeloma, [, ] acute lymphoblastic leukemia, [, ] head and neck squamous cell carcinoma, [, ] pancreatic cancer, [, ] uveal melanoma, [] and others. These effects have been demonstrated through a variety of assays, including MTT, WST-1, clonogenic assays, and Annexin V staining.

Q7: How does this compound impact cancer stem cells (CSCs)?

A7: this compound exhibits promising activity against CSCs, which are implicated in tumor recurrence and metastasis. Studies show that this compound effectively inhibits self-renewal, a hallmark of CSCs, in colorectal cancer models. [] This suggests potential for long-term tumor control and prevention of recurrence.

Q8: Has this compound shown efficacy in vivo?

A8: Yes, this compound exhibits significant anti-tumor activity in various in vivo models, including xenograft models of colorectal cancer, [, , ] multiple myeloma, [] acute lymphoblastic leukemia, [] pancreatic cancer, [, ] and uveal melanoma. [] These studies demonstrate its potential as a therapeutic agent in a preclinical setting.

Q9: Does this compound enhance the effects of existing therapies?

A9: Research suggests that this compound can synergize with existing cancer therapies. It enhanced the efficacy of cetuximab in head and neck squamous cell carcinoma, [] potentiated gemcitabine's effects in pancreatic cancer, [] and sensitized multiple myeloma cells to bortezomib. [, ] This synergistic potential makes this compound an attractive candidate for combination therapies.

Q10: Are there any ongoing clinical trials investigating this compound?

A10: While specific details about ongoing clinical trials are not provided in the research, it is mentioned that this compound is currently being investigated in clinical trials for metastatic colon cancer. []

Q11: What is the molecular formula and weight of this compound?

A11: The provided research does not explicitly mention the molecular formula and weight of this compound.

Q12: Are there any studies on how modifications to the this compound structure affect its activity?

A12: While specific SAR studies are not detailed in these papers, the research emphasizes the importance of this compound's specific binding to CBP for its activity. [, ] Any structural modification that disrupts this interaction would likely affect its potency and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.